5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-methylpyrazole with 2,4-pentanedione under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, focusing on yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual methyl groups at positions 5 and 7 enhance its stability and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core structure, characterized by the presence of methyl groups at positions 5 and 7, which may enhance its pharmacological properties. The hydrochloride salt form improves its solubility, facilitating various biological assays.
- Molecular Formula : C_8H_10N_4·HCl
- Molecular Weight : Approximately 162.19 g/mol
- Structure : The compound consists of a pyrazolo ring fused with a pyrimidine ring, with two methyl substituents that contribute to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- Mechanism of Action : It is believed to interfere with specific signaling pathways associated with cell growth and survival. Studies suggest that it may inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. It has been evaluated in various models for its ability to reduce inflammation markers and modulate immune responses .
Structure-Activity Relationship (SAR)
The unique methyl substitutions at positions 5 and 7 on the pyrazolo ring are critical for enhancing biological activity compared to other similar compounds without these modifications. This structural feature may influence the compound's binding affinity to biological targets .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-5-methylpyrazole | Contains a pyrazole ring | Anticancer |
Pyrazolo[1,5-a]pyrimidin-3-one | Lacks methyl substitutions | Antimicrobial |
3-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Similar core structure but different substituents | Anti-inflammatory |
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated significant cytotoxicity against HeLa and HepG2 cells with IC50 values indicating effective inhibition of cell proliferation .
- Combination Therapy : Research explored the synergistic effects of this compound when used in conjunction with established chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity in resistant cancer cell lines .
- Mechanistic Insights : Molecular docking studies revealed potential binding interactions with targets involved in cancer signaling pathways, providing insights into its mechanism of action .
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;/h3-4H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMFCBYDHMQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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